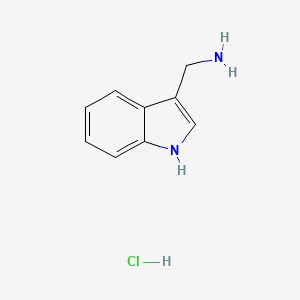

(1H-indol-3-yl)methanamine hydrochloride

説明

Key Identifiers and Synonyms

| Property | Value |

|---|---|

| IUPAC Name | H-Indol-3-ylmethanamine;hydrochloride |

| Synonyms | 1H-Indol-3-ylmethanamine HCl, indol-3-ylmethylamine hydrochloride |

| CAS Number | 1266692-14-1 |

| EC Number | 847-706-2 |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

The compound is derived from indole, a bicyclic aromatic heterocycle, with a methanamine (-CH₂NH₂) group attached at position 3. Its hydrochloride form enhances solubility and stability, making it suitable for synthetic applications.

Historical Context in Indole Chemistry

Indole derivatives have been pivotal in organic chemistry since the 19th century, with indole itself isolated from indigo dye in 1866. The development of (1H-indol-3-yl)methanamine hydrochloride reflects advancements in indole functionalization, particularly in introducing amine groups for bioactive molecule synthesis. Early studies focused on indole alkaloids, such as strychnine and reserpine, which laid the groundwork for modern medicinal chemistry applications.

Structural Characteristics and Molecular Properties

Structural Features

The molecule features:

- Indole Core : A planar bicyclic system with a benzene ring fused to a pyrrole ring.

- Methanamine Substituent : A -CH₂NH₂ group at position 3, enhancing reactivity for nucleophilic substitutions.

- Hydrochloride Counterion : Stabilizes the amine group via protonation, improving crystallinity and handling.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 104–107°C (free base) | PubChem |

| Solubility | Limited water solubility; soluble in polar aprotic solvents | HMDB |

| LogP | ~1.03 (free base) | ALOGPS |

The indole ring’s aromaticity and electron-rich nature facilitate electrophilic substitution, while the methanamine group enables further functionalization.

Relationship to Indole Alkaloid Classification Systems

Indole alkaloids are classified into non-isoprenoid and isoprenoid categories. This compound belongs to the non-isoprenoid class, lacking isoprene-derived structural elements. Unlike isoprenoid alkaloids (e.g., ergotamines), it is a simple indole derivative with minimal complexity, making it a foundational building block for more complex structures.

Position within Tryptamine Derivative Family

Tryptamine derivatives, such as serotonin and psilocybin, feature an ethylamine (-CH₂CH₂NH₂) side chain at position 3 of the indole ring. In contrast, this compound has a methanamine (-CH₂NH₂) group, shortening the side chain by one carbon. This structural difference influences reactivity and pharmacological activity, making it a distinct precursor for tailored synthetic pathways.

Structure

3D Structure of Parent

特性

IUPAC Name |

1H-indol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCWBKBWLNFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266692-14-1 | |

| Record name | (1H-indol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Batch Synthesis Approaches

Historically, (1H-indol-3-yl)methanamine derivatives have been prepared by:

- Reduction of indole-3-carboxaldehyde derivatives: Using reducing agents like lithium aluminum hydride (LiAlH4) to convert aldehydes to the corresponding amines.

- Nucleophilic substitution of (1H-indol-3-yl)methyl halides: These halides serve as electrophiles reacting with ammonia or amine nucleophiles to form the target amine hydrochloride salts.

However, these batch methods often suffer from side reactions, including dimerization and polymerization of the reactive (1H-indol-3-yl)methyl intermediates, leading to low yields and impurities.

Microflow Reactor Technology for Enhanced Preparation

A breakthrough in the preparation of (1H-indol-3-yl)methanamine hydrochloride has been achieved using microflow reactor technology. This method allows:

- Rapid generation of (1H-indol-3-yl)methyl electrophiles under mild conditions (25 °C) within milliseconds (0.02 s).

- Immediate nucleophilic substitution reactions (0.1 s) that minimize side reactions such as dimerization.

- Precise control of reaction time and temperature , enabling high selectivity and purity.

This microflow approach has been demonstrated to efficiently produce this compound and related indole derivatives with high yields and reproducibility.

Synthetic Route via Reduction and Protection Strategies

A detailed synthetic route for related indole derivatives, which can be adapted for this compound, involves:

- Step 1: Reduction of indole-1-yl acetic acid derivatives to (1H-indol-1-yl)alkanols using LiAlH4.

- Step 2: Protection of hydroxyl groups by acetylation to enable selective formylation at the 3-position of the indole ring (Wilsmeier–Haack reaction).

- Step 3: Deprotection to obtain 1-(ω-hydroxyalkyl)-1H-indole-3-carbaldehydes.

- Step 4: Condensation with (1H-indol-1-yl)alkanols catalyzed by dysprosium triflate to form triindolylmethane intermediates.

- Step 5: Oxidation and subsequent treatment with HCl to yield tris(indolyl)methylium salts, structurally related to this compound.

This multi-step approach allows precise functionalization and high purity of indole derivatives, though it is more complex than direct nucleophilic substitution.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Attempts to reproduce classical batch syntheses of (1H-indol-3-yl)methyl halides often fail due to instability and side reactions; microflow technology overcomes these limitations.

- The microflow method enables the synthesis of a broad range of indole derivatives, including this compound, with rapid reaction times and mild conditions, enhancing scalability and safety.

- Protection of hydroxyl groups is critical in multi-step syntheses to prevent complex mixtures and side reactions during formylation.

- The choice of catalyst (e.g., dysprosium triflate) and oxidant (e.g., DDQ) is important for efficient conversion to the final indolylmethylium salts, which are structurally related to the target compound.

化学反応の分析

Types of Reactions:

Oxidation: (1H-indol-3-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Indole-3-carboxaldehyde.

Reduction: Indole-3-methanol.

Substitution: Various substituted indole derivatives.

科学的研究の応用

Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated that derivatives of (1H-indol-3-yl)methanamine exhibit potent antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, one compound derived from this base showed an IC value of 0.34 µM against MCF-7 cells, indicating strong potential for further development as a chemotherapeutic agent .

- Mechanism of Action : Compounds based on (1H-indol-3-yl)methanamine have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division .

- Antimicrobial Properties : The compound has been studied for its antimicrobial effects against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

- Neuroprotective Effects : Research indicates that indole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Applications

- Building Block in Organic Synthesis : (1H-indol-3-yl)methanamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. It can be involved in nucleophilic substitution reactions to create various functionalized indole derivatives .

Data Table: Biological Activities of Derivatives

Case Study 1: Anticancer Activity

In a study conducted to evaluate the anticancer properties of synthesized derivatives of (1H-indol-3-yl)methanamine, several compounds were tested against HeLa and MCF-7 cell lines. The most promising compound exhibited significant cytotoxicity with an IC value lower than traditional chemotherapeutics, suggesting its potential as a novel anticancer agent .

Case Study 2: Microflow Technology

Recent advancements in synthetic methodologies utilizing microflow technology have enabled the rapid generation of (1H-indol-3-yl)methyl electrophiles. This innovation allows for efficient nucleophilic substitutions at the α-position of indoles, enhancing the synthesis of various derivatives while minimizing undesired side reactions .

作用機序

The mechanism of action of (1H-indol-3-yl)methanamine hydrochloride involves its interaction with various molecular targets in the body. It can bind to receptors and enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

The biological and physicochemical properties of indole-based amines are highly sensitive to substituents on the indole ring and the amine side chain. Below is a comparative analysis of (1H-indol-3-yl)methanamine hydrochloride with its analogs:

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Physicochemical and Pharmacokinetic Profiles

Lipophilicity and Solubility:

Metabolic Stability: N-Methylation (e.g., 1-(1H-Indol-3-yl)-N,N-dimethylmethanamine hydrochloride) enhances metabolic stability by reducing amine oxidation, a common degradation pathway .

生物活性

(1H-indol-3-yl)methanamine hydrochloride, also known as indole-3-methylamine, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Compounds derived from indoles, including this compound, exhibited MIC values ranging from 0.13 to 1.0 µg/mL against various bacteria, including multidrug-resistant strains .

- Mechanism of Action: The antimicrobial efficacy is attributed to the ability of indolylmethylium salts to disrupt microbial cell membranes, facilitating the entry of therapeutic agents into bacterial cells .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Indole derivative 1 | 0.5 | Gram-positive bacteria |

| Indole derivative 2 | 0.25 | Staphylococcus aureus |

| Indole derivative 3 | 0.75 | Gram-negative bacteria |

Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly in relation to various cancer cell lines.

Research Insights:

- Cell Lines Tested: The compound has shown promising results against HeLa, MCF-7, and HT-29 cancer cells.

- Mechanism: A specific derivative demonstrated an IC50 of 0.34 μM against MCF-7 cells and induced apoptosis through tubulin polymerization inhibition .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Tubulin polymerization inhibition |

| HT-29 | 0.86 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound has gained attention due to its interaction with neurotransmitter systems.

Neuroprotective Mechanism:

- The compound has been studied for its effects on acetylcholinesterase (AChE) inhibition, which is crucial in neurodegenerative diseases like Alzheimer's .

- Molecular docking studies indicated that derivatives of indole can effectively bind to AChE, suggesting their potential as therapeutic agents for cognitive disorders.

Case Studies

- Antimicrobial Efficacy in Vivo:

- Cancer Treatment Trials:

Q & A

Q. What computational tools predict the compound’s interaction with novel biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。